molecular formula C5H10O4 B3261168 Cordycepose CAS No. 3396-73-4

Cordycepose

Cat. No. B3261168
CAS RN: 3396-73-4
M. Wt: 134.13 g/mol
InChI Key: GKHJPQPGKIAEJO-UHNVWZDZSA-N
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Description

Cordyceps is a genus of ascomycete fungi that includes about 600 worldwide species . It has been used in traditional Chinese medicine for over 1,500 years . The fungus is parasitic, mainly on insects and other arthropods . Cordyceps is known to have potent antioxidant and anti-inflammatory effects . When taken as a supplement, cordyceps benefits may include increased exercise performance, boosted immunity, reduced inflammation, and improved heart health .


Synthesis Analysis

Cordycepin, one of the main active components of Cordyceps, is synthesized through a complementary pathway . This pathway involves the upregulation of ATP production, which promotes 3′,5′-cyclic AMP production . Cyclic AMP accelerates 3′-AMP accumulation, and cordycepin continues to be synthesized and exported .


Chemical Reactions Analysis

Cordyceps has been found to affect cell survival and proliferation . It consistently represses cell migration and cellular inflammation . Cordyceps also affects signal transduction, reducing PI3K/mTOR/AKT and ERK signaling and activating AMPK .

Scientific Research Applications

Proteomic Analysis and Active Ingredients

Cordyceps, particularly Ophiocordyceps sinensis, has been studied for its active ingredients like cordycepin, cordycepic acid, and polysaccharides. Research has focused on its proteomic analysis during different culture periods to understand the metabolic pathways of these active ingredients. This analysis provides insights for the application and improvement of this fungus in pharmacology (Zhang et al., 2020).

Quality Analysis in Different Habitats

Studies have also been conducted to analyze the amino acid content in Cordyceps from different habitats, using principal component analysis and cluster analysis. This approach helps evaluate the nutritional value and quality of Cordyceps from various locations, which is crucial for its research and development (Zhao et al., 2016).

Anti-Cancer Properties

Research on Cordyceps pruinosa has shown its potential as an anti-cancer agent. Specifically, extracts from this species induce apoptosis in human cervical adenocarcinoma cells via a caspase-dependent pathway, suggesting its efficacy as an anti-proliferative agent in cancer treatment (Kim et al., 2010).

Lung Fibrosis Treatment

Cordyceps has shown potential in treating lung fibrosis. Studies indicate its ability to reduce inflammatory cell infiltration, fibroblastic loci, and collagen deposition in fibrotic rats, suggesting its therapeutic potential for lung fibrosis treatment (Chen et al., 2012).

Mechanism of Action

Target of Action

It has been found to interact with the autoinducer 2-binding protein lsrb in salmonella typhi . This interaction could potentially influence the bacterial quorum sensing system, affecting bacterial growth and virulence .

Mode of Action

Cordycepose interacts with its targets, leading to various changes at the molecular level. For instance, it has been suggested that this compound promotes immune cells’ antitumor function by upregulating immune responses and downregulating immunosuppression in the tumor microenvironment .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to influence purine metabolism, ATP production, secondary metabolite transport, and RNA degradation . These pathways play crucial roles in cellular energy production, gene expression, and metabolic regulation, which could explain some of the therapeutic effects of this compound .

Pharmacokinetics

It’s known that this compound has poor stability and low solubility in water, which could affect its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to have anticancer, antitumor, antioxidant, anti-inflammatory, hypoglycemic, and immunomodulatory effects . These effects are likely the result of its interactions with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cultivation conditions of the Cordyceps fungus, such as temperature, humidity, and nutrient availability, can affect the production of this compound . Furthermore, the bioavailability and therapeutic efficacy of this compound could be influenced by factors such as pH and the presence of other compounds in the body .

Future Directions

Cordyceps has excellent potential as a lead for drug development, especially for age-related diseases . More vigorous screening of all the available germplasm is still needed for more promising and new pharmacological active ingredients . In India, the sericulture waste can be used as an important potential culture material for developing the Cordyceps-related industry .

properties

IUPAC Name

(2R,4S)-2,4,5-trihydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJPQPGKIAEJO-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)[C@H](C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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